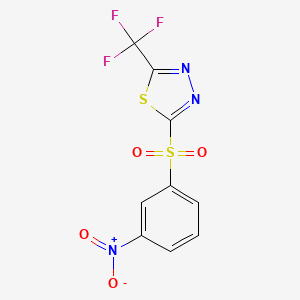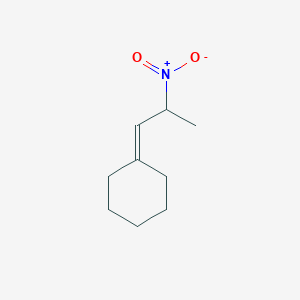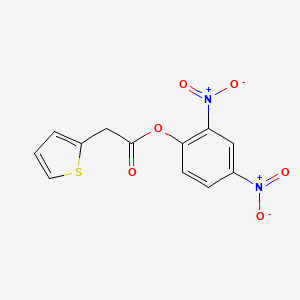![molecular formula C23H36N2Na2O5 B14524216 Glycine, N,N'-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt CAS No. 62568-43-8](/img/structure/B14524216.png)
Glycine, N,N'-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt]: is a complex organic compound with the molecular formula C23H37N2NaO5 . This compound is characterized by its unique structure, which includes a phenylene group substituted with nonyl and hydroxy groups, and bis(methylene) bridges connecting glycine moieties. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt] typically involves the following steps:
Formation of the Phenylene Core: The phenylene core is synthesized by introducing nonyl and hydroxy substituents onto a benzene ring through Friedel-Crafts alkylation and hydroxylation reactions.
Bis(methylene) Bridge Formation: The bis(methylene) bridges are formed by reacting the phenylene core with formaldehyde under basic conditions.
Glycine Moiety Introduction: The glycine moieties are introduced by reacting the intermediate with glycine derivatives in the presence of a suitable catalyst.
Final Product Formation: The final product is obtained by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale reactors are used to carry out the Friedel-Crafts alkylation, hydroxylation, and bis(methylene) bridge formation reactions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nonyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can occur at the phenylene core, converting it to a more saturated structure.
Substitution: The compound can participate in substitution reactions, where the nonyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Saturated phenylene derivatives.
Substitution Products: Halogenated derivatives of the compound.
Scientific Research Applications
Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt] involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission and cellular metabolism, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-methyl-, sodium salt]
- Glycine, 2-cyclohexyl-N-(but-3-yn-1-yl)oxycarbonyl-, undecyl ester
Uniqueness
Glycine, N,N’-[(2-hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis[N-methyl-, disodium salt] is unique due to its specific substitution pattern on the phenylene core and the presence of bis(methylene) bridges. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62568-43-8 |
|---|---|
Molecular Formula |
C23H36N2Na2O5 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
disodium;2-[[3-[[carboxylatomethyl(methyl)amino]methyl]-2-hydroxy-5-nonylphenyl]methyl-methylamino]acetate |
InChI |
InChI=1S/C23H38N2O5.2Na/c1-4-5-6-7-8-9-10-11-18-12-19(14-24(2)16-21(26)27)23(30)20(13-18)15-25(3)17-22(28)29;;/h12-13,30H,4-11,14-17H2,1-3H3,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI Key |
JWQOOWHBMMBDAQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)CN(C)CC(=O)[O-])O)CN(C)CC(=O)[O-].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(6-Bromo-2-chloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14524163.png)



![7-(Propan-2-yl)-3-oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B14524189.png)



![4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B14524206.png)
